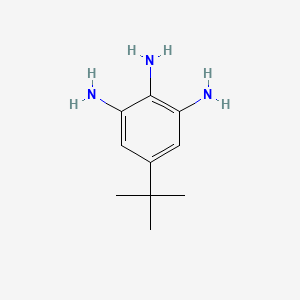

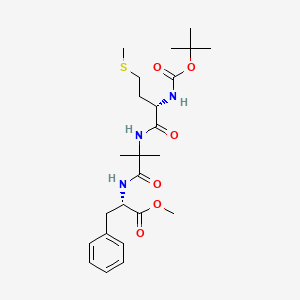

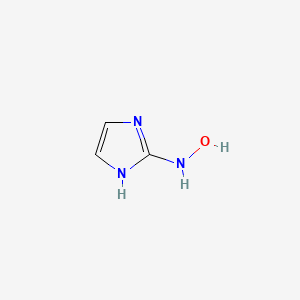

![molecular formula C5H5N5 B3345270 1H-imidazo[4,5-d]pyridazin-4-amine CAS No. 10310-25-5](/img/structure/B3345270.png)

1H-imidazo[4,5-d]pyridazin-4-amine

Overview

Description

1H-imidazo[4,5-d]pyridazin-4-amine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of 1H-imidazo[4,5-d]pyridazin-4-amine derivatives has been achieved through the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This reaction yields 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step with an excellent yield (83%–87%) .Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-d]pyridazin-4-amine is characterized by an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 134.14 .Chemical Reactions Analysis

1H-imidazo[4,5-d]pyridazin-4-amine derivatives are known to form ionic bonds, hydrogen bonds, and π–π interactions . These interactions are responsible for the high density and excellent performance of 1H-imidazo[4,5-d]pyridazin-4-amine perchlorate .Physical And Chemical Properties Analysis

1H-imidazo[4,5-d]pyridazin-4-amine has a molecular weight of 134.14 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications

Green Synthesis of Novel Derivatives

1H-imidazo[4,5-d]pyridazin-4-amine derivatives can be synthesized through an environmentally friendly, efficient multi-component one-pot synthesis. This process, involving the reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile or 3-amino-1,2,4-triazole, is facilitated by microwave heating, offering a quick and high-yield approach (Sadek et al., 2018).

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

Imidazo[1,5-a]pyrimidine derivatives, which incorporate 1H-imidazo[4,5-d]pyridazin-4-amine, can be synthesized through cyclization reactions with 1,3-diketones or malondialdehyde derivatives. This process also includes an unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions, showcasing the compound's versatility in chemical transformations (Tolkunov et al., 2021).

Synthesis of Polycyclic Imidazo[1,2-a]pyridine Analogs

1H-imidazo[4,5-d]pyridazin-4-amine is used in synthesizing polycyclic imidazo[1,2-a]pyridine analogs. This synthesis process involves an oxidative intramolecular C–H amination, yielding compounds with interesting optical properties, like strong UV radiation absorption and fluorescence in the 415–461 nm region (Kielesiński et al., 2015).

Synthesis and NMR Studies of Imidazo[4,5‐d]pyridazine Nucle

osidesIn the realm of nucleoside synthesis, 1H-imidazo[4,5-d]pyridazin-4-amine plays a pivotal role. For instance, it undergoes ribosylation at specific nitrogen positions, forming distinct nucleoside derivatives. These derivatives have been analyzed using NMR studies, providing valuable insights into their molecular structures and potential applications (Gagnier et al., 1984).

Development of Antiulcer Agents

Research has explored the potential of 1H-imidazo[4,5-d]pyridazin-4-amine derivatives as antiulcer agents. Specifically, studies have focused on creating compounds with cytoprotective properties against ulcers, demonstrating the compound's potential in therapeutic applications (Starrett et al., 1989).

Mechanism of Action

Imidazopyridines, including 1H-imidazo[4,5-d]pyridazin-4-amine, are known to act as GABA A receptor positive allosteric modulators . They also have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

properties

IUPAC Name |

1H-imidazo[4,5-d]pyridazin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-4-3(1-9-10-5)7-2-8-4/h1-2H,(H2,6,10)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXVOWQDVXWUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(N=N1)N)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[4,5-d]pyridazin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

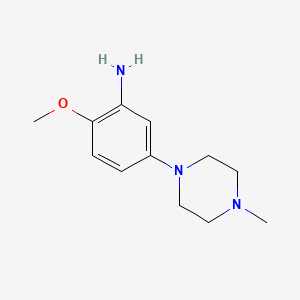

![3-Methylene-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B3345225.png)

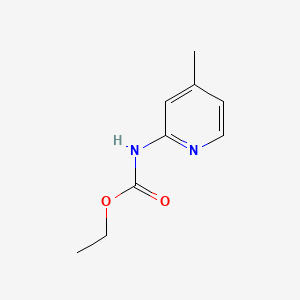

![4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile](/img/structure/B3345235.png)

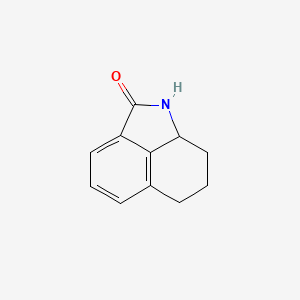

![Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-](/img/structure/B3345311.png)